molecular formula C21H21Cl2N3O2 B038397 (3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine CAS No. 114372-38-2

(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine

Cat. No.: B038397
CAS No.: 114372-38-2
M. Wt: 418.3 g/mol
InChI Key: HSQLKJGBDKERBC-RTWAWAEBSA-N
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Description

“5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” is a synthetic organic compound that belongs to the class of isoxazolidines Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between an azomethine ylide and an olefin.

    Introduction of Chlorophenyl and Chlorophenoxy Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated precursors.

    Attachment of the Imidazolyl Group: This step may involve the use of imidazole and a suitable alkylating agent to form the imidazolylmethyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions may target the imidazolyl or chlorophenyl groups, potentially forming amines or dechlorinated products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, alkylating agents, nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, isoxazolidines and their derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be studied for its potential biological effects and mechanisms of action.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its multiple functional groups may interact with biological targets, leading to therapeutic effects.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl and chlorophenoxy groups may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolidine Derivatives: Compounds with similar isoxazolidine cores but different substituents.

    Chlorophenyl Compounds: Molecules containing chlorophenyl groups, such as chlorobenzene derivatives.

    Imidazole Derivatives: Compounds with imidazole rings, commonly used in pharmaceuticals (e.g., antifungal agents like ketoconazole).

Uniqueness

The uniqueness of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O2/c1-25-21(14-26-11-10-24-15-26,16-2-4-17(22)5-3-16)12-20(28-25)13-27-19-8-6-18(23)7-9-19/h2-11,15,20H,12-14H2,1H3/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQLKJGBDKERBC-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@](C[C@@H](O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921339
Record name 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114372-38-2
Record name PR 967248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114372382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Reactant of Route 2
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Reactant of Route 3
Reactant of Route 3
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Reactant of Route 4
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Reactant of Route 5
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Reactant of Route 6
Reactant of Route 6
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine

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